molecular formula C24H21FN4OS B10835857 Pyridine and pyrimidine derivative 1

Pyridine and pyrimidine derivative 1

Cat. No.: B10835857
M. Wt: 432.5 g/mol
InChI Key: JGNVAVQZDSOAGO-UHFFFAOYSA-N
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Description

Pyridine and pyrimidine derivatives are heterocyclic aromatic compounds that contain nitrogen atoms in their ring structures. Pyridine has a six-membered ring with one nitrogen atom, while pyrimidine has a six-membered ring with two nitrogen atoms at positions 1 and 3. These compounds are of significant interest due to their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine and pyrimidine derivatives can be synthesized through various methods. One common method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone. This chalcone can then be treated with 2-cyanothioacetamide to produce pyridinethione, which serves as a precursor for further reactions . Another method involves the reaction of iodochromone, arylboronic acid, and amidine via Suzuki coupling and condensation to generate pyrimidine derivatives .

Industrial Production Methods: Industrial production of pyridine and pyrimidine derivatives often involves large-scale chemical reactions under controlled conditions. For example, the reaction of 1,3-diaminopropane with formaldehyde, diethyl carbonate, and carboxylic acid can produce tetrahydropyrimidine derivatives . These methods are optimized for high yield and purity, making them suitable for pharmaceutical and other industrial applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propan-1-one

InChI

InChI=1S/C24H21FN4OS/c25-17-7-5-16(6-8-17)13-21-18-14-29(12-11-19(18)26-15-27-21)24(30)10-9-23-28-20-3-1-2-4-22(20)31-23/h1-8,15H,9-14H2

InChI Key

JGNVAVQZDSOAGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4

Origin of Product

United States

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